Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride
Description
Tricyclo[3.2.2.0²,⁴]nonane-1-carbonyl chloride is a tricyclic organic compound featuring a strained hydrocarbon framework with a carbonyl chloride (-COCl) functional group at position 1. The tricyclo[3.2.2.0²,⁴] skeleton comprises three fused rings: two bicyclic bridges (3.2.2) and an additional bridge between positions 2 and 2. This architecture introduces significant steric and electronic effects, distinguishing it from simpler acyl chlorides.
Properties
CAS No. |
67064-15-7 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
tricyclo[3.2.2.02,4]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-9(12)10-3-1-6(2-4-10)7-5-8(7)10/h6-8H,1-5H2 |
InChI Key |
FJKWUSSHPHUGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3C2C3)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Enantioselective Diels-Alder Cycloaddition
- Diene : Racemic norcaradiene (synthesized via visible-light-mediated dearomative cyclopropanation of m-xylene).
- Dienophile : Enones (e.g., ethyl (E)-4-oxo-4-phenylbutenoate).
- Catalyst : Chiral cobalt(II)-N,N′-dioxide complex (e.g., L3-PiPr₂).
- Conditions : CH₂Cl₂, 30°C, 24–48 hours.
- Outcome : Forms tricyclo[3.2.2.0]nonene derivatives with >19:1 dr and 91% ee on gram scale.
Step 2: Oxidation and Chlorination
- The Diels-Alder adduct is oxidized to the carboxylic acid using LiAlH₄ followed by Jones reagent .
- Subsequent treatment with SOCl₂ yields the target acyl chloride.
Alternative Routes via Ketenes and Rearrangements
Early synthetic efforts explored ketene intermediates for tricyclic systems:
- Ketene Generation : Pyrolysis of cycloheptatrienylacetyl chloride derivatives produces norcaradienyl ketenes, which rearrange to tricyclic ketones.
- Functionalization : The ketone is reduced to the alcohol (e.g., using LiAlH₄) and further oxidized to the carboxylic acid before chlorination.
Comparative Analysis of Methods
Critical Reaction Parameters
- Moisture Control : Essential for SOCl₂-based reactions to prevent hydrolysis.
- Catalyst Loading : 5–10 mol% Co(II) catalyst ensures optimal enantioselectivity in Diels-Alder reactions.
- Temperature : Elevated temperatures (>100°C) accelerate ketene rearrangements but risk decomposition.
Research Applications and Derivatives
The acyl chloride serves as a precursor for:
- Amides : Reaction with amines yields tricyclic amides for drug discovery.
- Esters : Alcoholysis produces esters used in polymer chemistry.
- Peptide Mimetics : Conjugation with amino acids enables bioactive molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Carboxylic Acid: Hydrolysis of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE results in the formation of tricyclo[3.2.2.02,4]nonane-1-carboxylic acid.
Alcohol: Reduction of the compound yields tricyclo[3.2.2.02,4]nonane-1-methanol.
Scientific Research Applications
TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of TRICYCLO[3.2.2.02,4]NONANE-1-CARBONYL CHLORIDE involves its reactivity with various nucleophiles and electrophiles. The compound’s tricyclic structure provides a rigid framework that influences its reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Structural Comparison with Tricyclo[3.3.1.0³,⁷]nonane Derivatives
The tricyclo[3.3.1.0³,⁷]nonane derivative reported in shares a similar polycyclic framework but differs in bridge positions and substituents. Key distinctions include:
The elongated C–C bond (1.598 Å) in the [3.3.1.0³,⁷] system indicates substantial ring strain, which may also occur in the [3.2.2.0²,⁴] analog. Such strain can influence stability and reactivity, particularly in reactions requiring bond cleavage .
Reactivity Comparison with Chloroacetyl Chloride
Chloroacetyl chloride (C₂H₂Cl₂O, CAS 79-04-9) is a simpler acyl chloride used as a benchmark for reactivity. Key differences are highlighted below:
The tricyclic compound’s steric bulk likely impedes nucleophilic attack at the carbonyl carbon, unlike chloroacetyl chloride, which exhibits rapid reactivity in acylations .
Functional Group Variations: Aza-Bicyclic and Carboxylic Acid Derivatives
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride (C₉H₁₆ClNO₂, CAS 2703779-52-4) provides insight into nitrogen-containing analogs:
The aza compound’s nitrogen atom introduces basicity and hydrogen-bonding capacity, contrasting with the electrophilic acyl chloride group.
Physical Property Analysis Relative to Aliphatic Chlorides
1-Chlorononane (C₉H₁₉Cl, CAS 2473-01-0) exemplifies a simple aliphatic chloride:
| Property | Tricyclo[3.2.2.0²,⁴]nonane-1-COCl | 1-Chlorononane | Evidence ID |
|---|---|---|---|
| Molecular Weight | Not reported | 162.70 g/mol | |
| Structure | Rigid, polycyclic | Flexible, linear | |
| Volatility | Likely low | High |
The tricyclic compound’s rigid framework and polar carbonyl chloride group suggest lower volatility and higher melting points compared to 1-chlorononane, which is nonpolar and structurally flexible .
Q & A
Basic: What are the recommended synthetic routes for tricyclo[3.2.2.0²,⁴]nonane-1-carbonyl chloride?
Answer:
Synthesis typically involves ring-expansion strategies or functionalization of preformed tricyclic frameworks. For example:
- Step 1: Start with tricyclo[3.2.1.0²,⁴]octane derivatives (e.g., tricyclo[3.2.1.0²,⁴]oct-6-ene) and perform hydride shifts or electrophilic additions to access the nonane skeleton .
- Step 2: Convert the carboxylic acid precursor (e.g., tricyclo[3.2.2.0²,⁴]nonane-1-carboxylic acid) to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor reactivity with TLC or IR spectroscopy to confirm conversion .
Key Considerations: Use inert atmospheres (N₂/Ar) to avoid hydrolysis, and purify via fractional distillation or recrystallization in non-polar solvents.
Basic: How can the stability of tricyclo[3.2.2.0²,⁴]nonane-1-carbonyl chloride be assessed under different storage conditions?
Answer:
- Thermal Stability: Perform differential scanning calorimetry (DSC) to detect exothermic decomposition events. Store at ≤ –20°C in sealed, amber vials to minimize thermal degradation .
- Hydrolytic Sensitivity: Monitor via FT-IR by tracking the carbonyl chloride peak (~1800 cm⁻¹) over time under varying humidity. Use molecular sieves or desiccants in storage .
Note: Avoid prolonged exposure to protic solvents (e.g., H₂O, alcohols) due to rapid hydrolysis.
Advanced: What computational methods are used to predict the reactivity of tricyclo[3.2.2.0²,⁴]nonane-1-carbonyl chloride in electrophilic reactions?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution and frontier molecular orbitals (FMOs). High electrophilicity indices (e.g., ω > 2 eV) correlate with reactivity toward nucleophiles .
- Transition-State Modeling: Simulate ring-opening pathways (e.g., acid-catalyzed cleavage) using QM/MM hybrid methods to identify steric bottlenecks or electronic effects .
Case Study: Anti-Markovnikov ring-opening in tricyclic systems under ionic conditions can be rationalized via steric hindrance in intermediate carbocations .
Advanced: How does the steric environment of the tricyclo[3.2.2.0²,⁴]nonane skeleton influence the reaction pathways of its carbonyl chloride derivative?
Answer:
- Steric Inhibition: The fused bicyclic structure restricts access to the carbonyl carbon, favoring reactions with small nucleophiles (e.g., NH₃ over bulky amines). Compare kinetics in SN₂ vs. SN₁ mechanisms .
- Ring Strain: Tricyclo[3.2.2.0²,⁴]nonane’s strained geometry increases electrophilicity, accelerating nucleophilic acyl substitution but potentially leading to side reactions (e.g., dimerization) .
Experimental Design: Use competitive reactions with substituted amines to quantify steric effects via Hammett plots .
Advanced: What strategies resolve contradictions in reported reaction outcomes involving tricyclo[3.2.2.0²,⁴]nonane-1-carbonyl chloride?
Answer:
- Control Experiments: Replicate studies under strictly anhydrous vs. humid conditions to isolate hydrolysis artifacts. For example, discrepancies in yields of amide derivatives may arise from trace moisture .
- In Situ Monitoring: Employ real-time NMR or Raman spectroscopy to track intermediates (e.g., protonated cyclopropyl carbocations) that explain divergent pathways .
Case Study: Conflicting reports on acid-catalyzed cleavage can be resolved by adjusting protonation sites (bridging vs. terminal carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
